2,5-Diaminoisonicotinaldehyde
Description
2,5-Diaminoisonicotinaldehyde is a pyridine derivative featuring two amino groups at the 2- and 5-positions and an aldehyde group at the 4-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional reactivity, particularly in forming Schiff bases, coordination complexes, and heterocyclic frameworks . Its structure combines electron-donating amino groups with an electron-withdrawing aldehyde, enabling diverse reactivity patterns.
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2,5-diaminopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-5-2-9-6(8)1-4(5)3-10/h1-3H,7H2,(H2,8,9) |
InChI Key |
AXPJFFGSUPWUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diaminoisonicotinaldehyde typically involves the nitration of isonicotinaldehyde followed by reduction. The nitration step introduces nitro groups at the desired positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diaminoisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Diaminoisonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including coordination polymers and metal-organic frameworks.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2,5-Diaminoisonicotinaldehyde involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Related Compounds
Key Observations:
- Solubility: The dihydrochloride salt in (2S)-2,5-Diaminopentanamide enhances water solubility, whereas this compound’s aldehyde group may reduce solubility in polar solvents.
- Toxicity: Precautionary measures for (2S)-2,5-Diaminopentanamide focus on avoiding exposure, but the aldehyde in this compound may pose additional risks (e.g., irritation, cross-linking with biomolecules) that warrant further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
